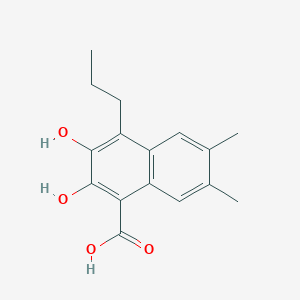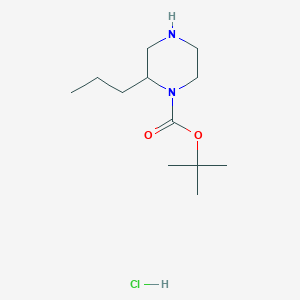
tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C12H25ClN2O2 and a molecular weight of 264.8 g/mol . It is commonly used in scientific research and chemical synthesis due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl piperazine-1-carboxylate with propyl bromide under basic conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures (2-8°C), to ensure the stability of the compound .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can be used in assays to investigate enzyme activity, receptor binding, and other biochemical processes .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may serve as a precursor for the synthesis of drugs targeting neurological disorders, infections, and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity, making it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride: This is an enantiomer of the compound with similar chemical properties but different biological activity.
tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate: Another piperazine derivative with distinct reactivity and applications.
Uniqueness: tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride is unique due to its specific tert-butyl and propyl substituents, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry .
Properties
CAS No. |
1202993-25-6 |
|---|---|
Molecular Formula |
C12H25ClN2O2 |
Molecular Weight |
264.79 g/mol |
IUPAC Name |
tert-butyl 2-propylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H |
InChI Key |
LZARVVALJLDDLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCCN1C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



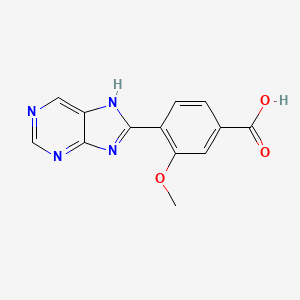
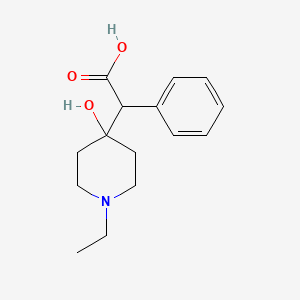
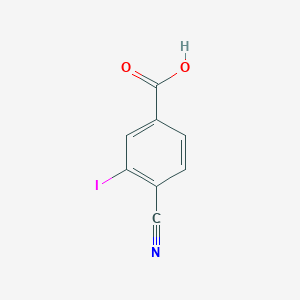
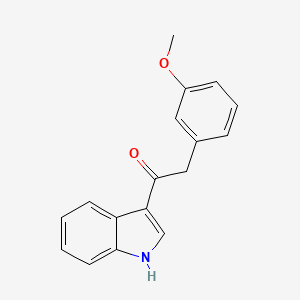
![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)

![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)


![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)
![N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide](/img/structure/B11851303.png)

